

Application Notes and Protocols: Valine-Citrulline (VC) Cleavable Linker with MMAF

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Compound of Interest

Compound Name: Auristatin F

Cat. No.: B605687

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These application notes provide a comprehensive overview and detailed protocols for the use of the valine-citrulline (VC) cleavable linker in conjunction with the cytotoxic payload monomethyl **auristatin F** (MMAF) for the development of antibody-drug conjugates (ADCs).

Introduction

The valine-citrulline (VC) linker is a dipeptide-based cleavable linker system widely employed in the field of antibody-drug conjugates. Its design leverages the overexpression of certain lysosomal proteases, such as cathepsin B, within tumor cells. This targeted cleavage mechanism ensures that the highly potent cytotoxic agent, MMAF, is selectively released within the cancerous cell, thereby minimizing systemic toxicity and enhancing the therapeutic window. MMAF, an analog of the potent dolastatin 10, functions as a powerful antimitotic agent by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The combination of the vc linker's tumor-specific cleavage and MMAF's potent cytotoxicity makes the vc-MMAF linker-payload system a cornerstone in the development of next-generation targeted cancer therapies.

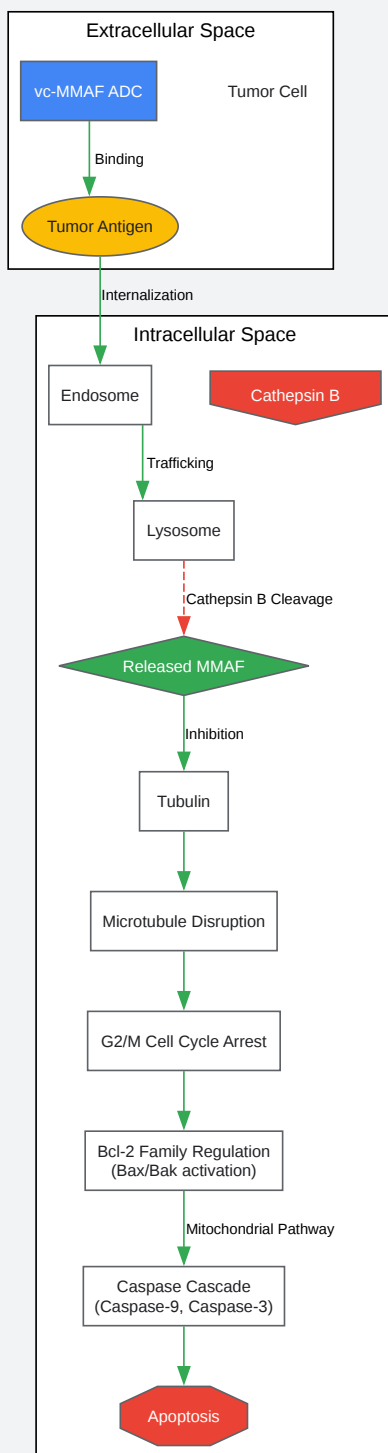
Mechanism of Action

The mechanism of action for a vc-MMAF ADC can be summarized in the following steps:

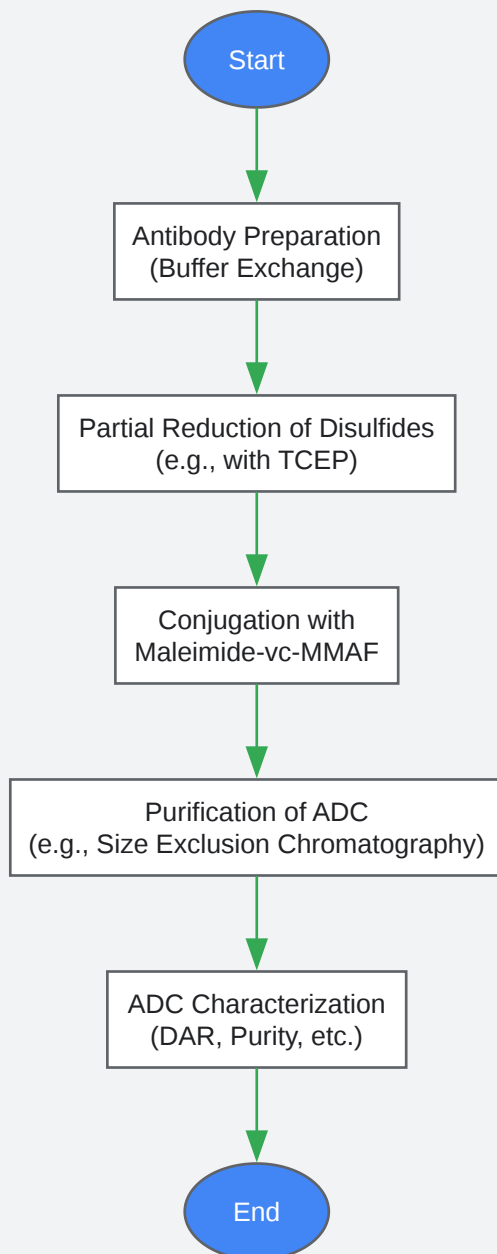
- **Circulation and Targeting:** The ADC circulates in the bloodstream, with the antibody component targeting a specific tumor-associated antigen on the surface of cancer cells.
- **Internalization:** Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
- **Lysosomal Trafficking:** The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
- **Linker Cleavage:** Within the acidic environment of the lysosome, proteases, primarily cathepsin B, recognize and cleave the valine-citrulline dipeptide linker.^[3]
- **Payload Release:** This cleavage initiates a self-immolative cascade, leading to the release of the active MMAF payload into the cytoplasm of the cancer cell.
- **Cytotoxicity:** The released MMAF binds to tubulin, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).

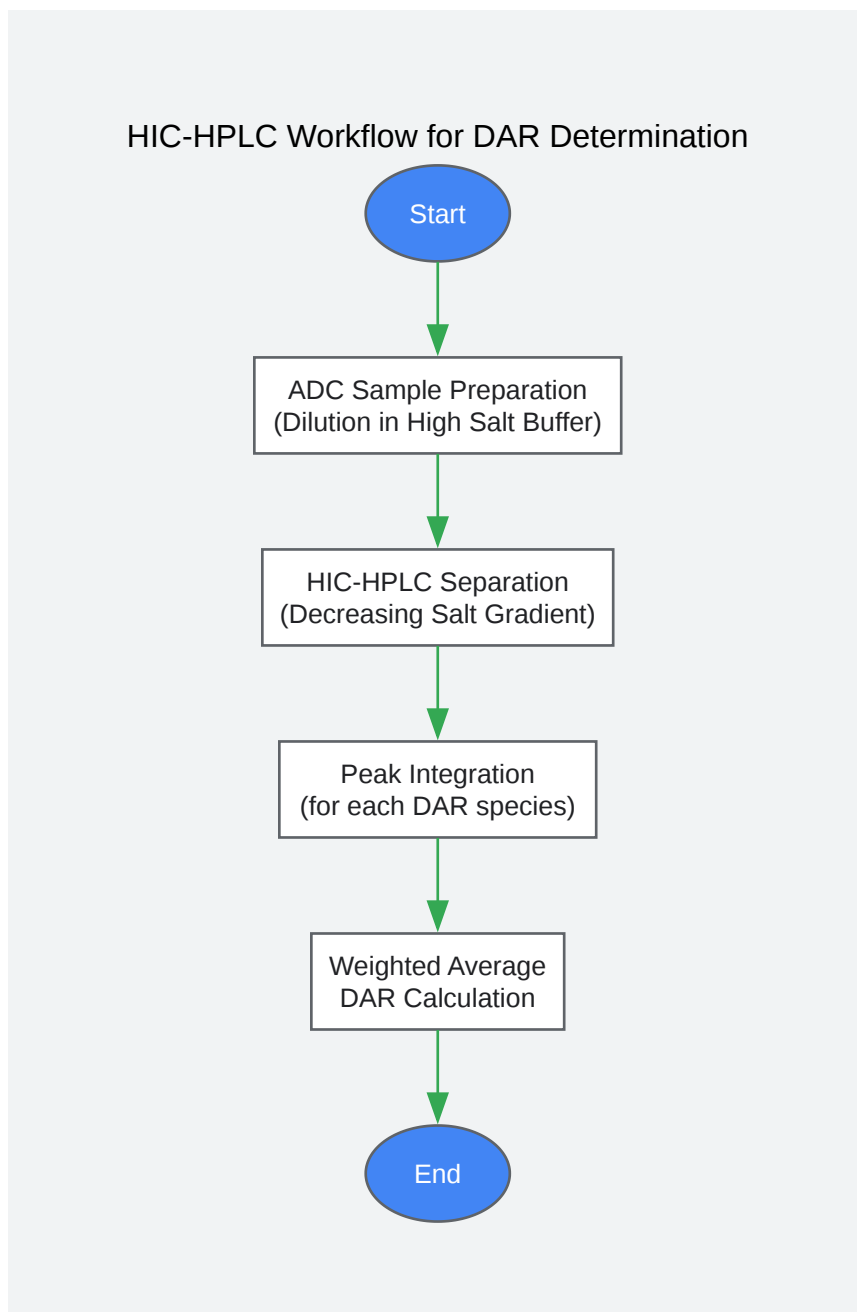
Below is a diagram illustrating the signaling pathway of a vc-MMAF ADC leading to apoptosis.

vc-MMAF ADC Mechanism of Action and Apoptotic Signaling Pathway



Antibody-vc-MMAF Conjugation Workflow





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References

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- 2. VC-MMAF - Creative Biolabs [creative-biolabs.com]
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